Phenyl n-(piperidin-4-yl)carbamate
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Overview
Description
Phenyl n-(piperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group attached to a piperidine ring through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl n-(piperidin-4-yl)carbamate typically involves the reaction of phenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+Piperidine→Phenyl n-(piperidin-4-yl)carbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of high-purity starting materials and optimized reaction parameters can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl n-(piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl or piperidine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce phenyl n-(piperidin-4-yl)amine.
Scientific Research Applications
Phenyl n-(piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl n-(piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl n-(piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
Phenyl n-(piperidin-4-yl)amine: Similar structure but with an amine group instead of a carbamate.
Phenyl n-(piperidin-4-yl)oxide: An oxidized derivative with different chemical properties.
Phenyl n-(piperidin-4-yl)ester: An ester derivative with distinct reactivity.
Biological Activity
Phenyl n-(piperidin-4-yl)carbamate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative studies with related compounds, supported by data tables and research findings.
Structural Overview
This compound is characterized by a phenyl group attached to a piperidine ring via a carbamate functional group. Its general formula includes carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its reactivity and biological interactions.
Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors. The compound's mechanism often involves modulation of specific molecular pathways, which can lead to therapeutic effects in different contexts. Notably, studies have shown that it can inhibit the NLRP3 inflammasome, a critical player in inflammatory responses, by preventing pyroptosis and the release of pro-inflammatory cytokines like IL-1β .
In Vitro Studies
In vitro evaluations have demonstrated the compound's ability to inhibit NLRP3 activation in macrophages. For instance, differentiated THP-1 cells treated with lipopolysaccharide (LPS) showed reduced pyroptotic cell death when exposed to this compound at concentrations as low as 10 µM. The results indicated a concentration-dependent inhibition of pyroptosis and IL-1β release .
Table 1: Biological Activity of this compound
Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
---|---|---|
10 | 24.9 ± 6.3 | 19.4 ± 0.4 |
50 | 29.1 ± 4.8 | Not reported |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Phenyl n-(piperidin-4-yl)amine | Amine group instead of carbamate | Lacks carbamate functionality |
Phenyl n-(piperidin-4-yl)oxide | Oxidized derivative | Different reactivity due to oxidation |
Phenyl n-(piperidin-4-yl)ester | Ester derivative | Distinct reactivity compared to carbamates |
N-(1-phe-nethyl)piperidine | Contains a piperidine ring | Similar core structure but different substituents |
N-(4-fluorophenyl)-N-(1-phe-nethyl)piperidine | Fluorinated derivative | Enhanced activity due to fluorine substitution |
Case Studies and Applications
The pharmacological potential of this compound has been explored in various studies:
- Inflammatory Diseases : Its ability to inhibit NLRP3 activation positions it as a candidate for treating diseases characterized by excessive inflammation.
- Neurological Disorders : Given its interaction with central nervous system receptors, further research could elucidate its role in neuroprotection or neuroinflammation.
- Cancer Research : By modulating inflammatory pathways, this compound may also influence tumor microenvironments, warranting investigation in oncological contexts.
Properties
IUPAC Name |
phenyl N-piperidin-4-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWPYPPCMRTSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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